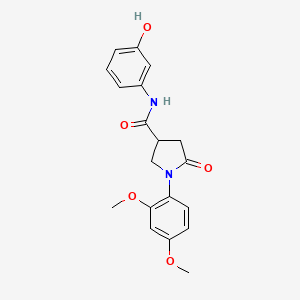
1-(2,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with methoxy and hydroxy groups on the phenyl rings
Méthodes De Préparation
The synthesis of 1-(2,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be achieved through several synthetic routes One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 3-hydroxybenzylamine to form an imine intermediate This intermediate is then subjected to cyclization with a suitable reagent, such as diethyl oxalate, to form the pyrrolidine ring
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-(2,4-Dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines to form new derivatives.
Amidation: The carboxamide group can be modified through amidation reactions with various amines to form new amide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include substituted phenyl derivatives, alcohols, and amides.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for its effects on cellular processes. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes or biochemical pathways. The specific pathways involved depend on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(2,4-Dimethoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride: This compound has a similar methoxy-substituted phenyl ring but differs in the presence of a dimethylamino group and a propanone moiety.
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one: This compound features a similar substitution pattern on the phenyl rings but has a propenone linkage instead of a pyrrolidine ring.
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-1-propanone: This compound has a similar substitution pattern but differs in the presence of a propanone moiety instead of a pyrrolidine ring.
The uniqueness of this compound lies in its combination of functional groups and the presence of the pyrrolidine ring, which provides distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H20N2O5 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20N2O5/c1-25-15-6-7-16(17(10-15)26-2)21-11-12(8-18(21)23)19(24)20-13-4-3-5-14(22)9-13/h3-7,9-10,12,22H,8,11H2,1-2H3,(H,20,24) |
Clé InChI |
KBYZWSUNYPJHCD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B14939014.png)
![N-(4-bromo-2-fluorophenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B14939018.png)
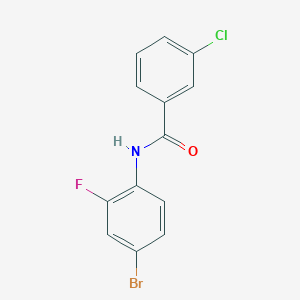
![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B14939030.png)
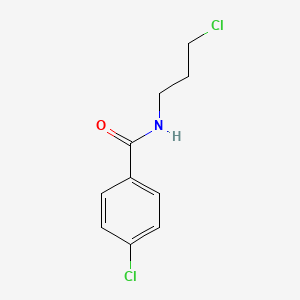
![2-Amino-4',4',6',7,7,8'-hexamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione](/img/structure/B14939049.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14939050.png)
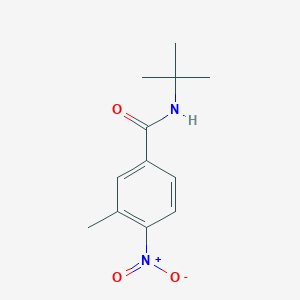
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-acetyloxime)](/img/structure/B14939067.png)
![N'-[(1E)-8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B14939093.png)
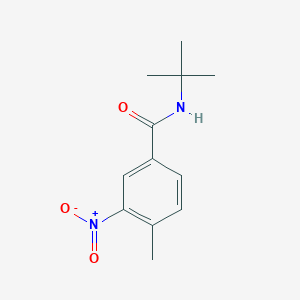

![(1E)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939104.png)

